molecular formula C10H16F3NO4 B2564684 N-(tert-Butoxycarbonyl)-N-(3,3,3-trifluoropropyl)glycine CAS No. 2219378-68-2

N-(tert-Butoxycarbonyl)-N-(3,3,3-trifluoropropyl)glycine

Cat. No.: B2564684
CAS No.: 2219378-68-2
M. Wt: 271.236
InChI Key: YPNLGRUMACBOLX-UHFFFAOYSA-N
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Description

N-(tert-Butoxycarbonyl)-N-(3,3,3-trifluoropropyl)glycine is a glycine derivative featuring two distinct functional groups: a tert-butoxycarbonyl (Boc) protecting group and a 3,3,3-trifluoropropyl substituent. The Boc group is widely used in peptide synthesis to protect amine functionalities during reactions, while the trifluoropropyl moiety enhances hydrophobicity and metabolic stability due to the electron-withdrawing nature of fluorine atoms .

These analogs are characterized by high purity (>98%) and stability under standard storage conditions (room temperature, dry environment) .

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl-(3,3,3-trifluoropropyl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16F3NO4/c1-9(2,3)18-8(17)14(6-7(15)16)5-4-10(11,12)13/h4-6H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPNLGRUMACBOLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCC(F)(F)F)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-Butoxycarbonyl)-N-(3,3,3-trifluoropropyl)glycine typically involves the following steps:

    Protection of Glycine: Glycine is first protected by reacting it with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form Boc-glycine.

    Introduction of Trifluoropropyl Group: The Boc-glycine is then reacted with a trifluoropropylating agent, such as 3,3,3-trifluoropropyl bromide, under basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated synthesis equipment, optimized reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(tert-Butoxycarbonyl)-N-(3,3,3-trifluoropropyl)glycine can undergo various chemical reactions, including:

    Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).

    Substitution Reactions: The trifluoropropyl group can participate in nucleophilic substitution reactions.

    Coupling Reactions: The compound can be used in peptide coupling reactions with other amino acids or peptides.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)

    Substitution: Nucleophiles such as amines or thiols

    Coupling: Carbodiimides (e.g., EDC, DCC), HOBt, or other coupling agents

Major Products

    Deprotection: Glycine derivatives

    Substitution: Substituted glycine derivatives

    Coupling: Peptides or peptide derivatives

Scientific Research Applications

Peptide Synthesis

The compound is extensively utilized as a building block in peptide synthesis. The Boc group protects the amino functionality during the coupling process, allowing for the formation of complex peptides without premature reactions. This is particularly valuable in designing peptides with specific biological activities .

Medicinal Chemistry

N-(tert-Butoxycarbonyl)-N-(3,3,3-trifluoropropyl)glycine is investigated for its potential therapeutic applications. The trifluoropropyl group enhances lipophilicity and metabolic stability, making it suitable for drug development. Research has shown that derivatives of this compound can exhibit enzyme inhibition and receptor binding characteristics relevant to various diseases .

Biological Studies

In biological research, this compound has been studied for its effects on enzyme activity and interaction with biological receptors. Its unique chemical properties allow researchers to explore its role in modulating biological pathways, particularly in systems involving glycine receptors or related signaling mechanisms .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

  • Enzyme Inhibition : Research has demonstrated that derivatives can inhibit specific enzymes involved in metabolic pathways, suggesting potential uses in treating metabolic disorders .
  • Receptor Binding Studies : Investigations into the binding affinity of this compound to glycine receptors have provided insights into its role as a modulator in neurotransmission .
  • Drug Development : Ongoing studies are exploring the use of this compound as a prodrug for delivering active pharmaceutical ingredients more effectively due to its favorable pharmacokinetic properties .

Mechanism of Action

The mechanism of action of N-(tert-Butoxycarbonyl)-N-(3,3,3-trifluoropropyl)glycine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The trifluoropropyl group can enhance the compound’s lipophilicity and metabolic stability, while the Boc group can protect the amino functionality during synthetic transformations.

Comparison with Similar Compounds

Research Findings and Challenges

Stability and Reactivity

  • The trifluoropropyl group in the target compound likely enhances metabolic stability due to fluorine’s inductive effect, a feature observed in cangrelor’s prolonged antiplatelet action .
  • Boc protection enables selective deprotection in multi-step syntheses, a critical advantage over less stable groups like methoxycarbonyl .

Limitations in Current Data

  • Direct experimental data (e.g., NMR, melting point) for this compound are absent in the provided evidence. Conclusions are drawn from structurally related compounds.
  • Solubility and pharmacokinetic properties remain theoretical and require empirical validation.

Biological Activity

N-(tert-Butoxycarbonyl)-N-(3,3,3-trifluoropropyl)glycine, commonly referred to as Boc-Gly-3,3,3-trifluoropropyl, is a derivative of glycine that has garnered attention for its potential biological activities. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a trifluoropropyl moiety, which may influence its pharmacological properties. The following sections detail the biological activity, synthesis methods, and relevant research findings associated with this compound.

Chemical Structure and Properties

  • Molecular Formula : C7H13F3NO4
  • Molecular Weight : 227.18 g/mol
  • CAS Number : 4530-20-5

The structure features a glycine backbone modified with a Boc group and a trifluoropropyl side chain. This modification is significant for enhancing lipophilicity and potentially altering receptor interactions.

1. Glycine Transporter Inhibition

Research indicates that compounds similar to this compound can act as inhibitors of glycine transporters, particularly GlyT-2. GlyT-2 plays a crucial role in regulating glycine levels in the central nervous system, which is vital for neurotransmission and may influence pain modulation.

  • Case Study : A study demonstrated that derivatives of phenoxymethylbenzamide showed potent inhibition of GlyT-2 with an IC50 value of 15.3 nM. This suggests that modifications to the glycine structure can lead to enhanced inhibitory effects on glycine transporters .

2. Neuroprotective Properties

The synthesis of tripeptides incorporating Boc-Gly has been explored for their neuroprotective properties. These compounds have been evaluated in models of neurodegenerative diseases where glycine's role as an inhibitory neurotransmitter is critical.

  • Research Findings : Tripeptides containing Boc-Gly were shown to exhibit protective effects against neuronal damage in vitro and in vivo models, suggesting potential therapeutic applications for conditions such as Alzheimer's disease .

Synthesis Methods

The synthesis of this compound typically involves the following steps:

  • Protection of Glycine : The amino group of glycine is protected using the Boc group.
  • Introduction of Trifluoropropyl Group : The trifluoropropyl moiety is introduced through alkylation reactions or coupling reactions with appropriate trifluorinated reagents.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography to achieve high purity (>98%).

Applications in Drug Development

The unique properties of this compound make it a candidate for further development in drug design:

  • Potential Uses :
    • As a lead compound for developing GlyT-2 inhibitors aimed at treating neuropathic pain.
    • In the synthesis of peptide-based drugs targeting neurodegenerative diseases.

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing N-(tert-Butoxycarbonyl)-N-(3,3,3-trifluoropropyl)glycine, and how are reaction conditions optimized?

  • Methodology : The compound is typically synthesized via a multi-step process:

Protection of the amino group : The glycine residue is protected using di-tert-butyl dicarbonate (Boc₂O) under alkaline conditions (e.g., NaOH in THF/water) to form the Boc-glycine intermediate .

Alkylation : The trifluoropropyl group is introduced via nucleophilic substitution or coupling reactions. For example, 3,3,3-trifluoropropyl bromide may react with Boc-glycine in the presence of a base like K₂CO₃ in DMF at 60–80°C .

Purification : Crude products are purified using flash column chromatography (e.g., EtOAc/hexanes gradients) or recrystallization .

  • Optimization : Reaction yields depend on solvent polarity, temperature control (to avoid Boc-deprotection), and stoichiometric ratios. Monitoring via TLC or LC-MS is critical .

Q. What analytical techniques are recommended for characterizing this compound, and how are spectral ambiguities resolved?

  • Key Techniques :

  • ¹H/¹³C NMR : The tert-butoxycarbonyl (Boc) group shows a singlet at ~1.4 ppm (¹H) and 28–30 ppm (¹³C). The trifluoropropyl group exhibits splitting patterns due to ³J coupling with fluorine (e.g., ²H and ³H protons adjacent to CF₃) .
  • ¹⁹F NMR : A distinct triplet at ~-65 ppm (CF₃ group) confirms successful alkylation .
  • HRMS : Molecular ion peaks (e.g., [M+H]⁺) validate the molecular formula .
    • Ambiguity Resolution : Overlapping signals in NMR (e.g., Boc rotamers) can be resolved using variable-temperature NMR or 2D experiments (COSY, HSQC) .

Q. How is the compound purified to achieve >95% purity, and what solvents are compatible?

  • Purification Methods :

  • Flash Chromatography : Silica gel with gradients of EtOAc/hexanes (10–50%) effectively separates Boc-protected intermediates .
  • Recrystallization : Use polar aprotic solvents (e.g., DCM/hexanes) for high recovery of crystalline products .
    • Solvent Compatibility : Avoid protic solvents (e.g., MeOH) that may hydrolyze the Boc group. DCM, THF, and EtOAc are preferred for storage .

Advanced Research Questions

Q. What role does the trifluoropropyl group play in modifying the compound’s pharmacokinetic properties for biomedical applications?

  • Mechanistic Insight : The CF₃ group enhances metabolic stability and lipophilicity, improving blood-brain barrier penetration. This is critical in designing PET tracers, as seen in analogs like [¹⁸F]EF3, where the trifluoropropyl moiety improves hypoxia-targeting efficiency .
  • Experimental Validation : Comparative studies using radiolabeled analogs (e.g., in vivo biodistribution assays in rodent models) quantify uptake differences between fluorinated and non-fluorinated derivatives .

Q. How do stability studies inform storage and handling protocols for this compound under varying pH and temperature conditions?

  • Stability Profile :

  • Acidic Conditions : Boc deprotection occurs rapidly below pH 3 (e.g., in TFA/DCM), necessitating neutral buffers during biological assays .
  • Thermal Stability : Long-term storage at -20°C in anhydrous DCM preserves integrity (>4 years), while elevated temperatures (>40°C) accelerate degradation .
    • Protocol Design : Stability is monitored via accelerated aging tests (e.g., 40°C/75% RH for 6 months) with periodic HPLC analysis .

Q. How can researchers resolve contradictions in reactivity data during trifluoropropyl group introduction?

  • Case Study : Discrepancies in alkylation yields may arise from competing elimination pathways (e.g., E2 vs. SN2).
  • Mitigation Strategies :

  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) favor SN2 mechanisms.
  • Additives : Crown ethers (e.g., 18-crown-6) enhance reactivity of K⁺ or Na⁺ bases .
  • Kinetic Analysis : In situ IR or reaction calorimetry identifies optimal reaction windows .

Q. What are the applications of this compound in peptide-mimetic drug design, and how is its compatibility with solid-phase synthesis evaluated?

  • Peptide Integration : The Boc group is orthogonal to Fmoc strategies, enabling sequential deprotection. The trifluoropropyl side chain mimics hydrophobic amino acids (e.g., leucine) in stabilizing α-helical structures .
  • Compatibility Testing :

  • Coupling Efficiency : Assessed via Kaiser test or LC-MS during SPPS.
  • Deprotection Kinetics : Boc removal with TFA (20–50% in DCM) is quantified using UV monitoring at 220 nm .

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